3-Methyl-4-nitro-5-styrylisoxazole
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Overview
Description
3-Methyl-4-nitro-5-styrylisoxazole is a compound belonging to the isoxazole family, characterized by its unique structure that includes a nitro group and a styryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 3-methyl-4-nitro-5-styrylisoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst. This method is not only clean and simple but also eco-friendly, providing excellent yields and allowing the catalyst to be reused up to four times without loss of efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar green chemistry principles. The use of solid nano-titania as a catalyst ensures that the process remains sustainable and cost-effective, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitro-5-styrylisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 3-methyl-4-amino-5-styrylisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-nitro-5-styrylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which 3-methyl-4-nitro-5-styrylisoxazole exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the styryl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 3-Methyl-4-nitro-5-phenylisoxazole
- 3-Methyl-4-nitro-5-vinylisoxazole
- 3-Methyl-4-nitro-5-ethynylisoxazole
Comparison: 3-Methyl-4-nitro-5-styrylisoxazole stands out due to its unique combination of a nitro group and a styryl moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-methyl-4-nitro-5-[(E)-2-phenylethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(14(15)16)11(17-13-9)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChI Key |
SDCPXLWJUGXAEK-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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